molecular formula C9H8INO B13655046 4-Iodo-1-methylindolin-2-one

4-Iodo-1-methylindolin-2-one

Cat. No.: B13655046
M. Wt: 273.07 g/mol
InChI Key: MQJFBYXTZKLMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-methylindolin-2-one is a halogenated indolinone derivative characterized by an iodine atom at the 4-position and a methyl group at the 1-position of the indolin-2-one scaffold. Its molecular formula is C₉H₈INO, with a molecular weight of 272.93 g/mol (calculated from substituent contributions to the parent indolin-2-one structure, C₈H₇NO, MW 133.15 g/mol). The iodine substitution introduces significant steric and electronic effects, while the methyl group enhances lipophilicity and may influence conformational stability.

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

4-iodo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8INO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3

InChI Key

MQJFBYXTZKLMLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:

    Starting Material: 1-Methylindolin-2-one

    Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide)

    Solvent: Dimethyl sulfoxide (DMSO)

    Conditions: Room temperature, stirring for several hours

Industrial Production Methods

Industrial production of 4-Iodo-1-methylindolin-2-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methylindolin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced to form indoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium)

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid)

    Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products Formed

    Substitution Reactions: Substituted indolin-2-one derivatives

    Oxidation Reactions: Oxo-indolin-2-one derivatives

    Reduction Reactions: Indoline derivatives

Scientific Research Applications

4-Iodo-1-methylindolin-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Iodo-1-methylindolin-2-one with structurally related indolinone derivatives, focusing on physicochemical properties, reactivity, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents LogP (Predicted) Key Properties/Applications References
Indolin-2-one C₈H₇NO 133.15 None 1.38 Parent compound; low lipophilicity, used in synthesis
4-Iodoindolin-2-one C₈H₆INO 258.90 Iodo at C4 ~3.38 High molecular weight; halogenated intermediate for coupling reactions
1-Methylindolin-2-one C₉H₉NO 147.17 Methyl at C1 ~1.90 Enhanced lipophilicity; stabilizes ring conformation
5-Aminoindolin-2-one hydrochloride C₈H₇ClN₂O 198.61 Amino at C5, HCl salt ~0.45 (ionized form) Polar, water-soluble; bioactive in kinase inhibition
4-Iodo-1-methylindolin-2-one C₉H₈INO 272.93 Iodo at C4, Methyl at C1 ~3.90 High LogP; potential radiolabeling or drug design

Key Observations:

Physicochemical Properties: The iodine atom in 4-Iodo-1-methylindolin-2-one significantly increases molecular weight and lipophilicity (LogP ~3.90 vs. 1.38 for the parent compound). This contrasts with 5-Aminoindolin-2-one hydrochloride, where the amino group reduces LogP due to ionization. The methyl group at position 1 slightly enhances solubility in organic solvents compared to 4-Iodoindolin-2-one but reduces aqueous solubility.

Reactivity: Halogenation: The iodine substituent in 4-Iodo-1-methylindolin-2-one enables participation in Suzuki-Miyaura cross-coupling reactions, unlike non-halogenated analogs like 1-Methylindolin-2-one. Steric Effects: The methyl group at position 1 may hinder electrophilic substitution at adjacent positions, differentiating its reactivity from 4-Iodoindolin-2-one.

Synthetic Routes :

  • 4-Iodo-1-methylindolin-2-one : Likely synthesized via sequential alkylation (to introduce the methyl group) and electrophilic iodination, as inferred from methods for 4-Iodoindolin-2-one.
  • 1-Methylindolin-2-one : Prepared via direct alkylation of indolin-2-one under basic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.